1-methyl-2-phenyl-1H-indol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tryptamine , belongs to the indole class of compounds. It features a core indole ring system with a methyl group at position 1 and a phenyl group at position 2. Tryptamine is a naturally occurring compound found in various organisms, including plants, fungi, and animals. Its structural similarity to serotonin makes it an intriguing molecule with potential biological significance.
Preparation Methods
Synthetic Routes::
Fischer Indole Synthesis:
- Tryptamine is not commonly produced industrially. its synthesis can be scaled up using the above methods.
Chemical Reactions Analysis
Tryptamine undergoes various chemical reactions:
Oxidation: Tryptamine can be oxidized to form indole-3-acetic acid, a plant hormone derived from tryptophan .
Reduction: Reduction of tryptamine can yield secondary amines.
Substitution: Tryptamine can undergo N-alkylation or other substitution reactions.
Common Reagents: Hydrazine derivatives, reducing agents, and alkylating agents.
Major Products: Indole-3-acetic acid, N-alkylated tryptamines.
Scientific Research Applications
Tryptamine has diverse applications:
Neurotransmitter: It acts as a neurotransmitter in the central nervous system.
Psychoactive Properties: Tryptamine is a precursor to various psychoactive compounds, including DMT (dimethyltryptamine) and psilocybin.
Plant Growth Regulation: Indole-3-acetic acid regulates plant growth and development.
Biological Studies: Tryptamine is studied for its effects on mood, cognition, and behavior.
Mechanism of Action
- Tryptamine interacts with serotonin receptors (5-HT receptors) and other neurotransmitter systems.
- Its precise mechanism of action remains an active area of research.
Comparison with Similar Compounds
Serotonin (5-HT): Structurally related to tryptamine, serotonin plays a crucial role in mood regulation and neurotransmission.
DMT (Dimethyltryptamine): Derived from tryptamine, DMT is a potent hallucinogen.
Melatonin: Another indole derivative involved in circadian rhythm regulation.
Properties
Molecular Formula |
C15H14N2 |
---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
1-methyl-2-phenylindol-4-amine |
InChI |
InChI=1S/C15H14N2/c1-17-14-9-5-8-13(16)12(14)10-15(17)11-6-3-2-4-7-11/h2-10H,16H2,1H3 |
InChI Key |
ALDKBDUTZFOPMI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC(=C2C=C1C3=CC=CC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.